Aldehído cafeico

Descripción general

Descripción

Caffeic acid and its derivatives, including esters and aldehydes, are phenolic compounds widely recognized for their biological activities. These compounds are synthesized by all plant species and are present in foods and beverages such as coffee, wine, and tea. Caffeic acid derivatives have been studied for their antioxidant, anti-inflammatory, and anticarcinogenic properties, particularly against hepatocarcinoma (HCC) due to their chemical structure that includes free phenolic hydroxyls (Espíndola et al., 2019).

Synthesis Analysis

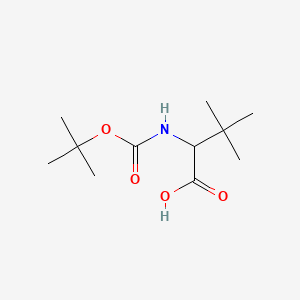

Caffeic aldehyde can be synthesized through various chemical reactions. For example, caffeic acid derivatives have been synthesized via modified Wittig reactions, which are crucial for constructing unsaturated carbon-carbon bonds. These reactions are performed in water medium at 90°C, showcasing an environmentally friendly approach to synthesizing these compounds with potential application in the pharmaceutical or cosmetic industry (Sidoryk et al., 2018).

Molecular Structure Analysis

The molecular structure of caffeic acid derivatives, including esters and potentially aldehydes, is characterized by the presence of phenolic hydroxyl groups, which are essential for their biological activities. The crystallographic analysis of these compounds confirms their structure, providing insights into their potential interactions with biological targets (Son et al., 2001).

Chemical Reactions and Properties

Caffeic acid and its derivatives undergo various chemical reactions, including esterification and oxidation. These reactions are pivotal in modifying the compounds' properties for different applications, such as the synthesis of phenethyl esters with significant biological activities. Esterification using cation-exchange resin, for instance, has been explored to produce methyl caffeate as an intermediate product for further synthesis of caffeic acid phenethyl ester (CAPE), demonstrating the versatility of these compounds in chemical reactions (Salsabila et al., 2020).

Physical Properties Analysis

The solubility of caffeic acid and its derivatives in various solvents is a critical physical property affecting their application. Studies have shown that the solubilities of these compounds in ethanol-water solutions are significantly higher than in pure water, which is crucial for their extraction and purification processes (Zhang et al., 2012).

Aplicaciones Científicas De Investigación

Actividad antioxidante

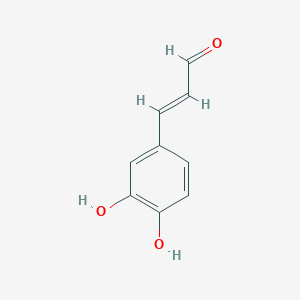

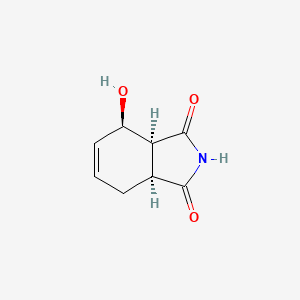

El aldehído cafeico es conocido por su potente actividad antioxidante. Es sintetizado por las plantas como un metabolito secundario y se ha demostrado que elimina las especies reactivas de oxígeno (ROS), que son dañinas para las estructuras celulares {svg_1}. Esta propiedad es crucial en el desarrollo de fármacos y nutracéuticos destinados a proteger las células del estrés oxidativo.

Propiedades antiinflamatorias

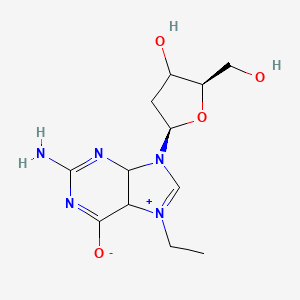

Las investigaciones indican que el this compound exhibe significativas propiedades antiinflamatorias. Esto lo convierte en un candidato para el desarrollo de fármacos antiinflamatorios, que podrían ser beneficiosos en el tratamiento de enfermedades relacionadas con la inflamación crónica {svg_2}.

Efectos antimicrobianos

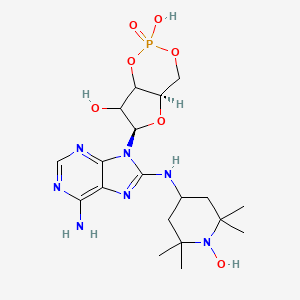

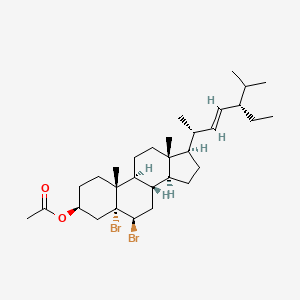

El this compound ha demostrado actividades antibacterianas y antivirales. Su aplicación en el campo de la microbiología podría conducir al desarrollo de nuevos agentes antimicrobianos, que son cada vez más importantes debido al aumento de las cepas resistentes a los antibióticos {svg_3}.

Potencial antitumoral

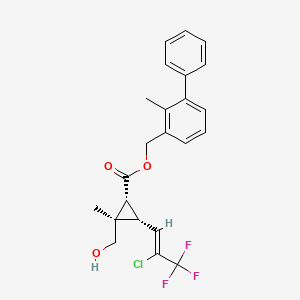

Los estudios han sugerido que el this compound tiene actividades antitumorales. Este compuesto podría utilizarse en la investigación del cáncer para desarrollar nuevos agentes quimioterapéuticos que se dirijan a las células cancerosas minimizando al mismo tiempo los daños a las células sanas {svg_4}.

Aplicaciones en la industria cosmética

Debido a sus propiedades antioxidantes y a la falta de citotoxicidad, el this compound puede utilizarse en la industria cosmética. Puede incorporarse en productos para el cuidado de la piel para prevenir el daño oxidativo de la piel {svg_5}.

Utilización en la industria alimentaria

En la industria alimentaria, las propiedades antioxidantes del this compound pueden aprovecharse para mejorar el valor nutricional y la vida útil de los productos alimenticios. Puede actuar como un conservante natural, manteniendo la calidad de los alimentos sin el uso de aditivos sintéticos {svg_6}.

Inhibición enzimática

Se ha descubierto que el this compound inhibe las enzimas sacarasa y maltasa. Esta aplicación es particularmente relevante en el desarrollo de tratamientos para afecciones como la diabetes, donde la regulación de la digestión del azúcar es crucial {svg_7}.

Química verde

La síntesis de derivados del this compound mediante la reacción de Wittig en medio acuoso representa una aplicación en química verde. Este método reduce el uso de disolventes nocivos y promueve prácticas químicas más seguras y sostenibles {svg_8}.

Mecanismo De Acción

Target of Action

Caffeic aldehyde primarily targets the Nuclear factor-2 erythroid related factor-2 (Nrf2) . Nrf2 is a transcription factor that regulates cellular redox status through endogenous antioxidant systems with simultaneous anti-inflammatory activity .

Mode of Action

Caffeic aldehyde interacts with its target, Nrf2, by inducing it and its downstream enzymes HO-1 and NQO1 . This interaction decreases Keap1 content through the H-benzene interaction with Arg415 of Keap1 .

Biochemical Pathways

Caffeic aldehyde affects the phenylpropanoid metabolic pathway . It is involved in the synthesis of lignin, which thickens cell walls and makes the plant resistant to ion toxicity . It also prevents the production of reactive oxygen species (ROS), reducing oxidative stress common in diseases .

Pharmacokinetics

Studies on caffeic acid, a related compound, indicate that it is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase ii enzymes . It undergoes conjugation and methylation processes, forming sulphated, glucuronic, and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of Caffeic acid in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .

Result of Action

The molecular and cellular effects of Caffeic aldehyde’s action are primarily related to its antioxidant and anti-inflammatory properties . By inducing Nrf2 and its downstream enzymes, it can decrease oxidative stress and inflammation .

Action Environment

The action, efficacy, and stability of Caffeic aldehyde can be influenced by various environmental factors. For instance, plant stress resistance can be indirectly improved by this gene . .

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMVYSVVTMKQSL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032315 | |

| Record name | Caffeic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141632-15-7 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141632-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141632157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5UNB3LNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)